Hydroxylamine, acetate (salt)
Overview
Description
Hydroxylamine, acetate (salt) is an inorganic compound with the chemical formula CH₃COONH₂OH. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical processes and has significant applications in both industrial and research settings.
Scientific Research Applications
Hydroxylamine, acetate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and as an intermediate in the synthesis of various organic compounds.
Biology: It is used in mutagenesis studies to introduce mutations in DNA by acting as a nucleobase amine-hydroxylating agent.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in biochemical assays.
Industry: It is used in the production of caprolactam, which is a precursor to Nylon-6, and as a stabilizer for polymers.
Mechanism of Action
Safety and Hazards
Future Directions
The development of a plasma-electrochemical cascade pathway (PECP) for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions provides a viable approach for efficient hydroxylamine synthesis from simpler feedstock at milder conditions, contributing to the sustainability transformation of the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxylamine, acetate (salt) can be synthesized through the reaction of hydroxylamine with acetic acid. The reaction typically involves mixing an aqueous solution of hydroxylamine with acetic acid, followed by crystallization to obtain the solid salt. The reaction can be represented as follows:
NH2OH+CH3COOH→CH3COONH2OH
Industrial Production Methods: Industrial production of hydroxylamine, acetate (salt) often involves the catalytic hydrogenation of nitric oxide or nitrates. The Raschig process is one of the most common methods, where nitric oxide is reduced in the presence of a catalyst to produce hydroxylamine, which is then reacted with acetic acid to form the acetate salt.
Types of Reactions:
Oxidation: Hydroxylamine, acetate (salt) can undergo oxidation to form nitrous oxide and water.
Reduction: It can act as a reducing agent in various chemical reactions, converting nitro compounds to amines.
Substitution: It can react with electrophiles, such as alkylating agents, to form substituted hydroxylamine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Alkyl halides and acyl chlorides are commonly used electrophiles.
Major Products Formed:
Oxidation: Nitrous oxide (N₂O) and water (H₂O).
Reduction: Amines and water.
Substitution: Substituted hydroxylamine derivatives.
Comparison with Similar Compounds
- Hydroxylammonium chloride (NH₃OHCl)
- Hydroxylammonium nitrate (NH₃OHNO₃)
- Hydroxylammonium sulfate ((NH₃OH)₂SO₄)
Comparison: Hydroxylamine, acetate (salt) is unique in its solubility and reactivity compared to other hydroxylammonium salts. It is more soluble in organic solvents and has distinct reactivity patterns due to the presence of the acetate group. This makes it particularly useful in organic synthesis and industrial applications.
Properties
IUPAC Name |
acetic acid;hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3NO/c1-2(3)4;1-2/h1H3,(H,3,4);2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNQNULAYXDEEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177127 | |
Record name | Hydroxylamine, acetate (salt) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22606-42-4 | |
Record name | Hydroxylamine, acetate (salt) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022606424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, acetate (salt) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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